molecular formula C8H7BrN2O B1376249 6-Bromo-3,4-dihydroquinazolin-2(1H)-one CAS No. 1246765-38-7

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Numéro de catalogue: B1376249
Numéro CAS: 1246765-38-7
Poids moléculaire: 227.06 g/mol
Clé InChI: LPMQSNAFKKEZAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Bromo-3,4-dihydroquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinazolinone derivative has shown promise in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of quinazolinone derivatives. The structural formula can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}

This compound features a bromine atom at the 6-position of the quinazolinone ring, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent antiproliferative effects:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.9 ± 1.7Induces apoptosis and cell cycle arrest in the S-phase
SW-480 (Colorectal)2.3 ± 0.91Modulates apoptosis regulators (Bax and Bcl-2)
MCF-7 (Breast Cancer)5.65 ± 2.33Inhibits EGFR signaling pathways

The compound's mechanism involves the activation of intrinsic and extrinsic apoptosis pathways, leading to cell death in cancerous cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against bacterial strains, with notable activity attributed to the presence of the bromine substituent:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 30 µg/mL

These findings suggest that modifications to the quinazolinone structure can enhance antimicrobial efficacy .

Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory potential as well. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro:

Cytokine Inhibition (%)
TNF-α70%
IL-665%

These results indicate that this compound may serve as a therapeutic agent in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Cytotoxicity Study : A recent investigation assessed the cytotoxic effects of various quinazolinone derivatives, including this compound. The study highlighted its ability to induce apoptosis in cancer cells through caspase activation .
  • Antimicrobial Evaluation : Another study explored the antimicrobial properties of synthesized derivatives against multiple bacterial strains. The results indicated that introducing halogen substituents significantly enhanced antibacterial activity .
  • Anti-inflammatory Mechanism : Research examining the anti-inflammatory effects revealed that the compound downregulates key inflammatory mediators, suggesting potential use in treating chronic inflammatory conditions .

Applications De Recherche Scientifique

Pharmacological Research

6-Bromo-3,4-dihydroquinazolin-2(1H)-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of quinazolinones exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the quinazolinone structure can enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, making it a candidate for developing new antibiotics. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical enzymatic processes .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various 6-bromoquinazolinones and their effects on human cancer cell lines. The results indicated that specific structural modifications led to increased potency against breast and lung cancer cells .

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of more complex organic molecules:

  • Building Block for Organic Synthesis : Its bromine substituent allows for nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Reaction TypeDescription
Nucleophilic SubstitutionUtilized to introduce various functional groups into the quinazolinone framework.
Cyclization ReactionsCan serve as a precursor for constructing heterocyclic compounds.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

In recent years, there has been a push towards using compounds like this compound in environmentally friendly processes:

  • Catalytic Applications : The compound has shown potential as a catalyst in various organic reactions, reducing the need for harmful reagents and solvents .

Propriétés

IUPAC Name

6-bromo-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMQSNAFKKEZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735570
Record name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246765-38-7
Record name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.